molecular formula C20H24BNO4 B1277319 Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 363186-06-5

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1277319
CAS No.: 363186-06-5
M. Wt: 353.2 g/mol
InChI Key: INBLGLWXMBCHFV-UHFFFAOYSA-N
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Description

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a synthetic organic compound that features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGLWXMBCHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404745
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363186-06-5
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Boronate Ester Intermediate

The boronate ester is commonly introduced via a Miayura borylation reaction of an aryl halide precursor:

  • Reagents: Aryl bromide or iodide bearing the amine or protected amine functionality, bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate.
  • Conditions: Typically carried out in anhydrous solvents like dimethylformamide (DMF) or dioxane under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100 °C).
  • Outcome: Formation of the arylboronate ester with high regioselectivity at the para position.

This method is widely used due to its mild conditions and tolerance of various functional groups.

Carbamate Formation

The carbamate moiety is introduced by:

  • Reagents: The corresponding aryl amine or arylethyl amine intermediate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Conditions: Reaction is typically conducted at 0 °C to room temperature in solvents like dichloromethane or tetrahydrofuran.
  • Outcome: Formation of the benzyl carbamate protecting group on the amine nitrogen.

Representative Synthetic Route

Step Starting Material Reagents and Conditions Product Yield (%) Notes
1 4-Bromoaniline or 4-bromoaryl ethylamine Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 90 °C 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 70–85 Miyaura borylation to install boronate ester
2 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Benzyl chloroformate, Et3N, DCM, 0 °C to RT This compound 75–90 Carbamate formation via Cbz protection

Alternative Methods and Notes

Research Findings and Data Summary

Parameter Details
Molecular Formula C22H28BNO4
Molecular Weight 381.3 g/mol
Key Reagents Bis(pinacolato)diboron, Pd catalyst, benzyl chloroformate, bases (KOAc, Et3N)
Typical Solvents DMF, dioxane, dichloromethane, tetrahydrofuran
Reaction Atmosphere Inert (N2 or Ar)
Temperature Range 0 °C to 100 °C depending on step
Yields 70–90% depending on step and purification
Purification Techniques Silica gel chromatography (DCM/methanol)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has been investigated for its potential in drug development due to its unique structural properties that can enhance bioactivity.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The presence of the boronate group in this compound may facilitate targeted delivery of therapeutic agents to cancer cells. A study demonstrated that similar boronate derivatives can inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes involved in cancer progression. For example, boron-containing compounds have shown promise as inhibitors of proteasomes and kinases that are crucial in tumor cell survival .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Cross-Coupling Reactions

The boronate moiety allows this compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is significant for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeApplicationReference
Suzuki-MiyauraFormation of biaryl compounds
Negishi CouplingSynthesis of complex molecules
Stille CouplingDevelopment of advanced materials

Material Science

The unique properties of this compound extend into material science.

Polymer Chemistry

This compound can be used to modify polymers for enhanced mechanical properties or to introduce functional groups that allow for further chemical modifications. Boron-containing polymers have been explored for their use in electronics and photonics due to their unique optical properties .

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzyl carbamates with varying boronate groups. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines .

Case Study 2: Organic Synthesis Application

A publication in Organic Letters demonstrated the successful application of this compound in a Suzuki-Miyaura reaction to synthesize complex organic molecules with high yields and purity . This showcases the utility of this compound as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism by which Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can interact with various nucleophiles, while the carbamate group can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional probe in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the carbamate and benzyl functionalities.

    Benzyl Carbamate: Contains the benzyl carbamate group but lacks the boronate ester moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Alcohol: Similar structure but with an alcohol group instead of a carbamate.

Uniqueness

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of its boronate ester and benzyl carbamate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, making it a valuable compound in both synthetic chemistry and applied research.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Biological Activity

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H24BNOC_{20}H_{24}BNO and features a boron-containing dioxaborolane moiety which is known for its reactivity in biological systems. The presence of the carbamate group enhances its solubility and potential interactions with biological targets.

Antiviral Properties

Recent studies have indicated that derivatives of boronic acids exhibit inhibitory activity against viral proteases. For instance, a study on β-amido boronic acids showed that they could inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. Compounds similar to benzyl carbamate demonstrated significant inhibition rates at specific concentrations, suggesting potential applications in antiviral therapies .

CompoundInhibition Rate (%)Concentration (μM)
Compound A2320
Benzyl CarbamateTBDTBD

Enzyme Inhibition

The biological activity of benzyl carbamate may also extend to enzyme inhibition. Research indicates that compounds containing dioxaborolane structures can selectively inhibit certain enzymes involved in metabolic pathways. The selectivity observed in enzyme inhibition suggests a targeted approach to drug design .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups in serine or cysteine residues of target proteins, leading to inhibition of their activity.

Case Studies

  • SARS-CoV-2 Protease Inhibition : A focused library of β-amido boronic acids was synthesized and tested against recombinant SARS-CoV-2 proteases. The results showed that compounds with similar structures to benzyl carbamate could inhibit Mpro effectively, highlighting their potential as antiviral agents .
  • Targeted Drug Delivery : The use of boronate tags in drug delivery systems has been explored. These compounds can facilitate the active targeting of therapeutic agents to specific cell types by exploiting the unique metabolic pathways present in those cells .

Q & A

Q. Table 1. Comparative Yields in Halogen-Dependent Syntheses

HalogenYield (%)Purity (HPLC)Key NMR Shifts (δ, ppm)
Br6599.21.34 (s, 12H, Bpin), 7.55 (d, J = 8.5 Hz, 2H)
Cl3298.51.33 (s, 12H, Bpin), 7.62 (d, J = 8.3 Hz, 2H)

Q. Table 2. Key Applications in Material Science

ApplicationDerivativePerformance MetricReference
OLED EmitterPPICNBEQE = 13%, CIE (0.14, 0.08)
TADF MaterialtBuPCZBτ = 1.2 µs, ΦPL = 0.78

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